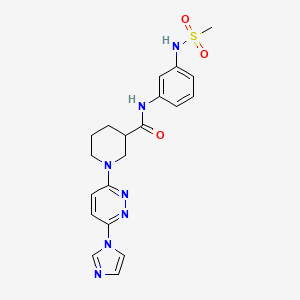

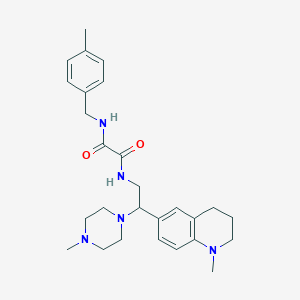

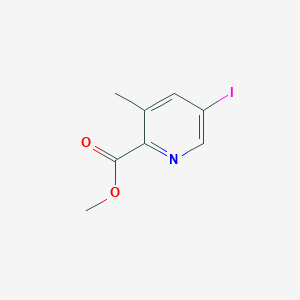

(Z)-N-(3-(2-methoxyphenyl)-4-oxothiazolidin-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like IR, NMR, UV-Vis) to determine the structure of the compound . Computational methods can also be used to predict the structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying its reactivity, the mechanism of its reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity) .Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are pivotal in the development of pharmaceutical agents due to their wide spectrum of biological activities. They have been explored for antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly as potential antitumor agents. Several molecules containing the benzothiazole ring system are in clinical use for the treatment of various diseases and disorders. The structural simplicity and ease of synthesis make benzothiazole a valuable scaffold in drug discovery, offering scope for developing chemical libraries that could lead to new therapeutic entities (Kamal et al., 2015).

Synthetic Procedures and Biological Interest

The guanidine group, when attached to a benzazole ring, yields 2-guanidinobenzazoles, which can significantly modify the biological activity of these heterocycles. Synthetic chemists focus on developing new procedures to access compounds with potential therapeutic applications, highlighting the importance of such derivatives in medicinal chemistry for cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis (Rosales-Hernández et al., 2022).

Structural Activity Relationship in Medicinal Chemistry

Benzothiazole derivatives exhibit various pharmacological activities with minimal toxic effects. The benzothiazole scaffold is considered one of the important moieties in medicinal chemistry due to its effectiveness in treating a range of conditions such as viral infections, microbial infections, allergies, diabetes, tumors, inflammation, and cancer, demonstrating the compound's versatility and rapid development in this field (Bhat & Belagali, 2020).

Thiazolidinediones as PTP 1B Inhibitors

2,4-thiazolidinediones, a related scaffold, have been explored for their role as PTP 1B inhibitors, showing potential in treating or managing several deadly ailments, including T2DM. This review focused on the synthetic approaches to optimize the structural framework of thiazolidinedione scaffold for designing potent PTP 1B inhibitors, illustrating the compound's significant activity profile against PTP 1B and highlighting the essential pharmacophoric features for novel inhibitor development (Verma et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-22-14-10-6-5-9-13(14)19-15(20)11-23-17(19)18-16(21)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUQPACSDNTSNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)CSC2=NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663900 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2815051.png)

![1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2815052.png)

![2-chloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2815053.png)

![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2815057.png)

![(1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2815058.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide](/img/structure/B2815069.png)